molecular formula C13H11N B14229211 2-Ethylazulene-1-carbonitrile CAS No. 819884-07-6

2-Ethylazulene-1-carbonitrile

Cat. No.: B14229211
CAS No.: 819884-07-6
M. Wt: 181.23 g/mol
InChI Key: AZKDLQMYJJXOJO-UHFFFAOYSA-N
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Description

2-Ethylazulene-1-carbonitrile is an organic compound belonging to the azulene family, characterized by its deep blue color. Azulenes are known for their unique aromatic properties and are often used in various chemical applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylazulene-1-carbonitrile typically involves the reaction of azulene with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylazulene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of ethylazulene derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Ethylazulene derivatives.

    Substitution: Amino or alkoxy derivatives of azulene.

Scientific Research Applications

2-Ethylazulene-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-Ethylazulene-1-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological effects.

Comparison with Similar Compounds

    Azulene: The parent compound, known for its aromatic properties and blue color.

    1-Methylazulene: Similar in structure but with a methyl group instead of an ethyl group.

    2-Azulenecarbonitrile: Lacks the ethyl group, making it less hydrophobic.

Uniqueness: 2-Ethylazulene-1-carbonitrile stands out due to its unique combination of an ethyl group and a nitrile group, which enhances its reactivity and potential applications in various fields. Its stability and vibrant color make it particularly valuable in industrial applications.

Properties

CAS No.

819884-07-6

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethylazulene-1-carbonitrile

InChI

InChI=1S/C13H11N/c1-2-10-8-11-6-4-3-5-7-12(11)13(10)9-14/h3-8H,2H2,1H3

InChI Key

AZKDLQMYJJXOJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=CC2=C1C#N

Origin of Product

United States

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